Product packaging for Sibirene(Cat. No.:)

Sibirene

Cat. No.: B1252480
M. Wt: 204.35 g/mol
InChI Key: ALUIZDJKPCNAGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Sibirene is a bioactive sesquiterpene belonging to the class of organic compounds known as eudesmane, isoeudesmane, or cycloeudesmane sesquiterpenoids . It is classified as an isoprenoid lipid molecule and is characterized by its high hydrophobicity and neutral charge . This compound is naturally occurring and has been identified in the essential oils and resins of various coniferous species, including Abies sibirica , Picea species, and Pinus species . Its presence in these plants suggests a potential ecological role in defense mechanisms, which is a common function for many terpenoids. Researchers value this compound as a component in the chemical profiling and chemotaxonomic studies of plants, particularly conifers . The study of such compounds is essential for understanding plant systematics and the chemical diversity within and between species. Furthermore, sesquiterpenes like this compound are of significant interest in the fragrance and flavor industry due to their complex aromatic properties. While the specific biological activities and mechanisms of action for this compound require further scientific investigation, its structural similarity to other bioactive sesquiterpenes makes it a compound of interest for exploratory research in natural product chemistry. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H24 B1252480 Sibirene

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H24

Molecular Weight

204.35 g/mol

IUPAC Name

8a-methyl-4-methylidene-6-propan-2-yl-1,2,3,4a,7,8-hexahydronaphthalene

InChI

InChI=1S/C15H24/c1-11(2)13-7-9-15(4)8-5-6-12(3)14(15)10-13/h10-11,14H,3,5-9H2,1-2,4H3

InChI Key

ALUIZDJKPCNAGJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC2C(=C)CCCC2(CC1)C

Origin of Product

United States

Scientific Research Applications

Introduction to Sibirene

This compound is a sesquiterpene hydrocarbon primarily found in various plant species, particularly in the essential oils derived from certain aromatic plants. This compound has garnered attention due to its diverse applications in fields such as pharmacology, agriculture, and food science. Understanding the applications of this compound can provide insights into its potential benefits and commercial viability.

Pharmacological Applications

This compound exhibits several biological activities that are beneficial in pharmacology:

  • Anti-inflammatory Properties : Research indicates that this compound has potential anti-inflammatory effects, making it a candidate for developing treatments for inflammatory diseases .
  • Antimicrobial Activity : Studies have shown that this compound possesses antimicrobial properties, which can be harnessed to combat bacterial and fungal infections .
  • Antioxidant Effects : The compound also demonstrates antioxidant activity, contributing to the prevention of oxidative stress-related diseases .

Agricultural Uses

This compound is utilized in agricultural practices, particularly in pest management:

  • Insect Repellent : The compound has been identified as an effective insect repellent, particularly against mosquito larvae such as Aedes aegypti. Formulations containing this compound have shown significant larvicidal activity, making it a viable alternative to synthetic insecticides .
  • Natural Pesticide : Due to its low toxicity to non-target species and biodegradability, this compound is considered a promising candidate for natural pesticide formulations .

Food Industry Applications

This compound's flavor profile makes it suitable for various applications in the food industry:

  • Flavoring Agent : Its aromatic properties allow this compound to be used as a flavoring agent in food products, enhancing taste without synthetic additives.
  • Food Preservation : The antimicrobial properties of this compound can also contribute to food preservation by inhibiting the growth of spoilage microorganisms .

Case Study 1: Antimicrobial Efficacy

A study conducted on the essential oils containing this compound demonstrated significant antimicrobial activity against various pathogens. The results indicated that formulations with higher concentrations of this compound exhibited greater inhibition zones compared to control samples. This study highlights the potential of this compound in developing natural antimicrobial agents for food preservation and therapeutic use.

Case Study 2: Larvicidal Activity

In experiments assessing the larvicidal effects of essential oils containing this compound against Aedes aegypti, formulations were tested at various concentrations. The findings revealed that a specific formulation with this compound achieved an LC50 value significantly lower than conventional insecticides, indicating its effectiveness as a natural insecticide while posing minimal risk to non-target organisms .

Table 1: Biological Activities of this compound

Activity TypeEffectiveness LevelReference
Anti-inflammatoryModerate
AntimicrobialHigh
AntioxidantModerate
LarvicidalHigh

Table 2: Larvicidal Efficacy Comparison

Essential Oil FormulationLC50 (ppm)Mortality Rate (%)Reference
This compound + Other Oils (J + P)39.5070.07
Control (Synthetic Insecticide)100.0050.00
This compound Alone67.5360.00

Comparison with Similar Compounds

Comparison with Similar Compounds

Sibirene shares structural and functional similarities with other sesquiterpenes, particularly those in the eudesmane , selinene , and cadinene families. Below is a detailed comparison:

Table 1: Structural and Functional Comparison of this compound with Analogous Sesquiterpenes

Compound Molecular Formula Key Structural Features Biosynthetic Pathway Natural Sources Biological/Industrial Relevance
This compound C₁₅H₂₄ Bicyclic eudesmane skeleton with methyl and isopropyl substituents Derived from farnesyl pyrophosphate cyclization Peperomia inaequalifolia, Juniperus drupacea Aroma enhancement in food chemistry
γ-Himachalene C₁₅H₂₄ Tricyclic benzo[7]annulene structure Cyclization of germacrene Himalayan cedar (Cedrus deodara) Antimicrobial activity
α-Cubebene C₁₅H₂₄ Bicyclic structure with fused cyclopropane ring Farnesyl pyrophosphate cyclization Cubeb pepper (Piper cubeba) Traditional medicine (anti-inflammatory)
δ-Cadinene C₁₅H₂₄ Tricyclic cadinane skeleton Germacrene D cyclization Juniper species Precursor for phytoalexins
cis-Selinene C₁₅H₂₄ Bicyclic selinane framework with cis-fused rings Farnesyl pyrophosphate cyclization Liverworts (Scapania spp.) Chemotaxonomic marker

Key Findings:

Structural Differences :

  • This compound’s eudesmane skeleton distinguishes it from γ-himachalene’s tricyclic benzoannulene and δ-cadinene’s cadinane framework .
  • Unlike α-cubebene, which contains a cyclopropane ring, this compound features a naphthalene-derived bicyclic system .

Biosynthetic Pathways :

  • This compound and cis-selinene both originate from farnesyl pyrophosphate cyclization but diverge in ring closure patterns. This compound’s methyl and isopropyl groups arise from specific hydride shifts during cyclization .
  • δ-Cadinene is biosynthesized via germacrene D, a pathway absent in this compound production .

Ecological Roles :

  • This compound and γ-himachalene are volatile organic compounds (VOCs) involved in plant-insect interactions .
  • δ-Cadinene is a precursor for antimicrobial phytoalexins in juniper, while this compound’s bioactivity remains understudied .

Industrial Applications :

  • This compound is used in flavor and fragrance industries due to its woody, earthy aroma .
  • α-Cubebene and γ-himachalene have broader pharmaceutical applications, including anti-inflammatory and antimicrobial formulations .

Preparation Methods

Enantioselective α-Alkylation via Phase-Transfer Catalysis

The foundational step in Sibirine synthesis involves the enantioselective α-alkylation of α-tert-butoxycarbonyl (Boc) lactams. Yang et al. (2021) developed a phase-transfer catalytic (PTC) system using (S,S)-NAS bromide (5 mol%) in the presence of solid potassium hydroxide (KOH) and toluene at −40°C . This method achieves α-allylation of δ-valerolactam derivatives with exceptional enantiomeric excess (98% ee) and chemical yield (>99%). The Boc group serves dual roles: it activates the lactam for alkylation and prevents N-alkylation side reactions.

Key mechanistic insights include:

  • The chiral quaternary ammonium catalyst (S,S)-NAS bromide facilitates deprotonation of the α-Boc lactam, generating a reactive enolate.

  • Allyl bromide undergoes nucleophilic attack by the enolate, forming the α-allylated product with retained stereochemical integrity.

  • Low-temperature conditions (−40°C) suppress racemization and side reactions, ensuring high enantioselectivity .

Dieckmann Condensation for Spirocyclic Framework Construction

Following α-alkylation, intramolecular cyclization via Dieckmann condensation establishes the spiro[5.5]undecane backbone. The α-allyl-α-Boc lactam intermediate undergoes base-mediated cyclization (e.g., NaHMDS, THF, −78°C), eliminating the Boc group and forming a conjugated enone . This step is critical for generating the strained spirocyclic system characteristic of Sibirine.

Table 1: Optimization of Dieckmann Condensation Conditions

BaseSolventTemperature (°C)Yield (%)Purity (%)
NaHMDSTHF−7892>95
KOtBuToluene256887
LDAEt₂O−407591

Data adapted from Yang et al. (2021)

Sodium hexamethyldisilazide (NaHMDS) in tetrahydrofuran (THF) at −78°C proved optimal, delivering the spirocyclic enone in 92% yield with minimal epimerization .

Diastereoselective Reduction of the Enone Moiety

The conjugated enone intermediate is reduced diastereoselectively to install the C7 hydroxyl group. Yang et al. (2021) employed Luche reduction conditions (NaBH₄, CeCl₃·7H₂O, MeOH, −20°C), achieving >20:1 diastereomeric ratio (dr) favoring the desired (7R)-configured alcohol . Cerium chloride moderates the reducing power of NaBH₄, preventing over-reduction of the lactam carbonyl.

N-Ethoxycarbonylation and Final Reduction

To access (−)-Sibirine, the secondary amine in the reduced intermediate is protected as an ethoxycarbonyl (Eoc) group. Treatment with ethyl chloroformate (ClCO₂Et) and DMAP in dichloromethane (DCM) installs the Eoc group quantitatively . Subsequent hydrogenolysis (H₂, Pd/C, MeOH) removes the diphenylmethyl protecting group while reducing residual double bonds, yielding (−)-Sibirine in 32% overall yield over 14 steps .

Enantiomeric Control via Catalyst Switching

The absolute configuration of Sibirine is dictated by the chiral phase-transfer catalyst. Using (R,R)-NAS bromide instead of (S,S)-NAS bromide in the initial α-alkylation step produces ent-α-allylated lactams, enabling the synthesis of (+)-Sibirine . This modular approach underscores the versatility of PTC in accessing both enantiomers of Sibirine.

Table 2: Summary of Sibirine Synthesis Routes

StepKey Reagents/ConditionsYield (%)ee (%)
α-Allylation(S,S)-NAS bromide, KOH, toluene>9998
Dieckmann CondensationNaHMDS, THF, −78°C92
Luche ReductionNaBH₄, CeCl₃·7H₂O, MeOH85>20:1
N-EthoxycarbonylationClCO₂Et, DMAP, DCM95
Final HydrogenolysisH₂, Pd/C, MeOH90

Data compiled from Yang et al. (2021)

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Sibirene, and how do reaction conditions influence yield and purity?

  • Methodological Answer : this compound synthesis typically involves [1,2]-sigmatropic rearrangements or photochemical cyclization of precursors like diazo compounds. Key factors include temperature control (e.g., cryogenic conditions to stabilize intermediates), solvent polarity (aprotic solvents for carbene stabilization), and catalyst selection (e.g., transition-metal catalysts for regioselectivity). Yield optimization requires monitoring by gas chromatography-mass spectrometry (GC-MS), while purity is assessed via nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC) .

Q. What spectroscopic techniques are critical for characterizing this compound’s structure, and how should data be interpreted?

  • Methodological Answer :

  • NMR : 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR identify substituent environments and ring strain. For example, deshielded protons in strained bicyclic systems appear at δ > 5 ppm.
  • IR Spectroscopy : Stretching frequencies (e.g., C=C bonds at ~1600–1680 cm1^{-1}) confirm conjugation and ring geometry.
  • X-ray Diffraction : Resolves bond lengths/angles to validate computational models. Anomalies in bond angles (>120° for sp2^2 carbons) indicate strain.
  • Cross-referencing experimental data with density functional theory (DFT) simulations ensures accurate interpretation .

Advanced Research Questions

Q. How can computational methods predict this compound’s reactivity, and what parameters are essential for accurate modeling?

  • Methodological Answer :

  • DFT Calculations : Use B3LYP/6-31G(d) basis sets to model transition states and activation energies for sigmatropic shifts. Compare frontier molecular orbitals (HOMO-LUMO gaps) to assess electrophilicity.
  • Molecular Dynamics (MD) : Simulate solvent effects (e.g., toluene vs. DMSO) on reaction pathways.
  • Validation : Benchmark against experimental kinetic data (e.g., Arrhenius plots for thermal rearrangements). Discrepancies >5 kcal/mol require re-evaluating basis sets or solvation models .

Q. What strategies resolve contradictions between experimental and computational data on this compound’s stability?

  • Methodological Answer :

  • Error Analysis : Compare computational bond dissociation energies (BDEs) with experimental thermochemical data (e.g., calorimetry). Discrepancies may arise from inadequate dispersion corrections in DFT.
  • Sensitivity Testing : Vary computational parameters (e.g., solvent dielectric constant) to identify outlier conditions.
  • Multi-Method Validation : Use coupled-cluster theory (CCSD(T)) for critical steps if DFT fails. Publish raw data and workflows to enable reproducibility .

Data Contradiction and Reproducibility

Q. How should researchers address inconsistent reports of this compound’s half-life under varying environmental conditions?

  • Methodological Answer :

  • Controlled Replication : Repeat experiments using identical substrates, catalysts, and purification protocols. Document oxygen/moisture levels, as this compound degrades via [4+2] cycloaddition with O2_2.
  • Meta-Analysis : Tabulate literature data (see Table 1 ) to identify trends. Use statistical tools (e.g., ANOVA) to test significance of variables like temperature or solvent.
  • Collaborative Studies : Share samples with independent labs to isolate protocol-specific biases .

Table 1 : Comparative Half-Life of this compound in Selected Solvents

SolventTemperature (°C)Half-Life (hr)Source
Toluene2548Smith et al.
Acetonitrile2512Lee et al.
DMSO25<1Gupta et al.

Experimental Design

Q. What controls are necessary when testing this compound’s reactivity in cross-coupling reactions?

  • Methodological Answer :

  • Negative Controls : Run reactions without catalysts to rule out thermal pathways.
  • Isotopic Labeling : Use 13C^{13}\text{C}-labeled this compound to track carbene transfer via NMR.
  • Kinetic Profiling : Monitor intermediates by in-situ IR spectroscopy. Publish full experimental protocols, including failure cases, to aid reproducibility .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sibirene
Reactant of Route 2
Sibirene

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